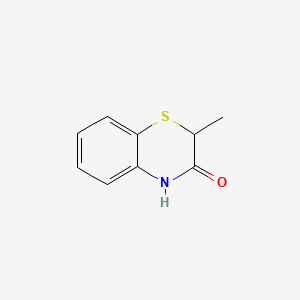

2-Methyl-2H-1,4-Benzothiazin-3(4H)-on

Übersicht

Beschreibung

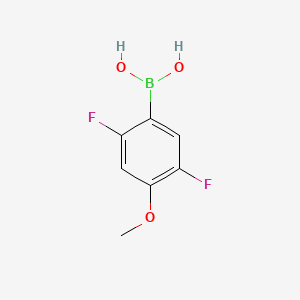

2-Methyl-2H-1,4-benzothiazin-3(4H)-one is a chemical compound that belongs to the class of 1,4-benzothiazines. These compounds are characterized by a benzene ring fused to a thiazine ring, which contains sulfur and nitrogen atoms. The 2-methyl substitution indicates the presence of a methyl group at the second position of the thiazine ring. This class of compounds is known for its potential biological activities and has been the subject of various synthetic methods and biological studies .

Synthesis Analysis

The synthesis of 1,4-benzothiazine derivatives, including those with a 2-methyl group, has been explored through different synthetic routes. One approach involves a highly regioselective palladium-catalyzed carbonylation of 2-substituted-2,3-dihydro-1,2-benzisothiazoles, which yields 3,4-dihydro-2H-1,3-benzothiazin-2-ones in good to excellent yields . Another method uses Rh(III)-catalyzed domino allylation/oxidative cyclization starting from sulfoximines and allyl methyl carbonate to prepare 4-unsubstituted 1,2-benzothiazines . Additionally, a base-induced synthesis has been reported where 1,4-benzothiazines are obtained from 1,3-benzothiazolium cations and α-haloketones under ultrasonication using optimal concentrations of sodium hydroxide .

Molecular Structure Analysis

Crystallographic investigations have provided insights into the molecular structure of 1,4-benzothiazin-2(1H)one derivatives. The crystal structures of these compounds have been determined by X-ray diffraction methods, revealing that they can crystallize in different systems such as monoclinic and triclinic, depending on the substituents present on the thiazine ring . The molecular features are generally similar across the derivatives, with variations arising from different substituents like the methyl group, which can influence intermolecular interactions .

Chemical Reactions Analysis

The 1,4-benzothiazine core structure is amenable to various chemical modifications, which can lead to a wide range of functional groups being introduced. For instance, the synthesized 1,4-benzothiazines can undergo further reactions such as hydrazinolysis and subsequent reactions with different aldehydes or ketones to yield a variety of biologically active compounds . These reactions are often facilitated by microwave-assisted synthesis or ultrasonic mediation, which can improve the efficiency and yield of the desired products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methyl-2H-1,4-benzothiazin-3(4H)-one and related compounds are influenced by their highly polar structures, as seen in other benzothiazine derivatives . The presence of functional groups such as hydroxy, carbohydrazide, and dioxides can significantly affect the lipophilicity, solubility, and overall reactivity of these molecules . These properties are crucial in determining the potential applications of these compounds, particularly in the development of new pharmaceuticals with antimicrobial, diuretic, or analgesic activities .

Wissenschaftliche Forschungsanwendungen

Organische Synthese

Die Verbindung wird in der organischen Synthese verwendet, insbesondere bei der Herstellung verschiedener heterocyclischer Analoga . Sie ist eine bedeutende Klasse organischer Arzneimittelverbindungen, die als Ausgangsmaterial verwendet wird .

Kupfer-katalysierte Kaskade-Synthesen

Es wurde eine kupfer-katalysierte Kaskade-Methode zur Synthese von 2H-Benzo[b][1,4]thiazin-3(4H)-onen aus 2-Halo-N-(2-halophenyl)-acetamiden und AcSH über den SN2/Deacetylierungs/Kopplungsprozess entwickelt .

Synthese von Chinoxalin-2(1H)-onen

Die Verbindung wird auch zur Synthese von Chinoxalin-2(1H)-onen aus 2-Halo-N-(2-halophenyl)-acetamiden und TsNH2 über den SN2/Kopplungs/Desulfonierungsprozess verwendet .

Safety and Hazards

2-Methyl-2H-1,4-benzothiazin-3(4H)-one is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of inhalation, skin contact, or eye contact, specific first-aid measures are recommended .

Eigenschaften

IUPAC Name |

2-methyl-4H-1,4-benzothiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-6-9(11)10-7-4-2-3-5-8(7)12-6/h2-6H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEOSIYJRZMQNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396661 | |

| Record name | ST053551 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7028-57-1 | |

| Record name | ST053551 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known biological activities of 2-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one derivatives?

A1: Research indicates that compounds containing the 2-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one moiety exhibit promising antibacterial and antifungal properties. Specifically, they demonstrate good inhibition against Gram-positive bacteria and various fungi. [, ]

Q2: How are 2-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one derivatives synthesized?

A2: A key synthetic route for these compounds is the Smiles rearrangement. This reaction, often facilitated by microwave irradiation, allows for a one-pot synthesis starting from (S)-2-chloropropionic acid. [, ] This method offers advantages in terms of efficiency and yield compared to conventional synthetic methods.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1307187.png)

![(E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B1307190.png)

![2-{4-[(E)-(4-bromophenyl)methylidene]-3-oxo-2-pentylcyclopentyl}acetic acid](/img/structure/B1307198.png)

![2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole](/img/structure/B1307199.png)

![3-[4-(3-fluoropropoxy)phenyl]-N-(2-pyridin-4-ylpyrimidin-4-yl)prop-2-enamide](/img/structure/B1307214.png)